molecular formula C6H11NO2 B077174 (E)-3-(dimethylamino)-2-methoxyacrylaldehyde CAS No. 13616-34-7

(E)-3-(dimethylamino)-2-methoxyacrylaldehyde

Cat. No. B077174
CAS RN: 13616-34-7
M. Wt: 129.16 g/mol
InChI Key: RQHGOEZWYCFGCY-GQCTYLIASA-N
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Description

"(E)-3-(dimethylamino)-2-methoxyacrylaldehyde" is a compound that likely exhibits interesting properties due to its structural features, such as the presence of the dimethylamino and methoxy groups. These groups can significantly influence the molecule's electronic characteristics and reactivity patterns.

Synthesis Analysis

The synthesis of similar compounds often involves Knoevenagel condensation reactions, where an aldehyde or ketone is reacted with a compound containing an active methylene group in the presence of a catalyst. For instance, the Z/E-isomerism of related compounds has been successfully achieved through Knoevenagel condensation, highlighting the method's relevance for synthesizing structurally similar compounds (Tammisetti et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to "(E)-3-(dimethylamino)-2-methoxyacrylaldehyde" has been explored through methods like X-ray diffraction and density functional theory (DFT) calculations. These studies reveal insights into the bond lengths, angles, and overall geometries, suggesting that the E/Z configuration can significantly impact the molecular structure and stability (Tammisetti et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of related compounds has been studied extensively, showing that the presence of dimethylamino and methoxy groups can enhance reactions like photoinduced charge transfer. This suggests that "(E)-3-(dimethylamino)-2-methoxyacrylaldehyde" may also participate in similar reactions, offering potential applications in photophysical studies and materials science (Samanta et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from studies on similar compounds. For example, the crystalline structure and dimer formation in related molecules have been analyzed, providing insights into intermolecular interactions and packing patterns within the crystal lattice (Ribeiro-Claro et al., 2002).

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

(E)-3-(dimethylamino)-2-methoxyacrylaldehyde derivatives, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene or 18F-FDDNP, are crucial in the development of amyloid imaging ligands. These compounds are used to measure amyloid in vivo in the brains of patients with Alzheimer's disease. This imaging technique is a breakthrough in understanding the pathophysiological mechanisms and the progression of amyloid deposits in the brain. It enables early detection of Alzheimer's disease and is instrumental in evaluating new anti-amyloid therapies (Nordberg, 2007).

Fuel Applications

Dimethyl ether (DME), related to (E)-3-(dimethylamino)-2-methoxyacrylaldehyde, is considered an attractive alternative to conventional diesel fuel for compression ignition engines. It's characterized by its low NOx, HC, CO, and PM emissions due to its molecular structure. DME's superior atomization and vaporization characteristics compared to conventional diesel make it an environmentally friendly alternative. However, to fully utilize DME fuel in automotive vehicles, further research is required to enhance its calorific value and engine durability due to its low lubricity, and methods to reduce NOx emission are also needed (Park & Lee, 2014).

Catalytic Oxidation of Lignins

(E)-3-(dimethylamino)-2-methoxyacrylaldehyde derivatives play a role in the catalytic oxidation of lignins into aromatic aldehydes like vanillin and syringaldehyde. This process is crucial for understanding the influence of various factors on the yield of aldehydes and the process selectivity. However, the high consumption of oxygen in the process is an unresolved problem, necessitating further research to decrease the consumption of oxygen and alkali (Tarabanko & Tarabanko, 2017).

Safety And Hazards

Safety data sheets for similar compounds provide information on hazards and safety precautions . For example, dimethylamine is classified as a flammable gas, skin irritant, and causes serious eye damage .

Future Directions

Research on similar compounds has shown potential for various applications . For instance, the study of the fluxionality of the amide and enamine bonds of compound 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea using advanced dynamic NMR experiments and a theoretical evaluation of the DFT calculation showed potential for future research .

properties

IUPAC Name

(E)-3-(dimethylamino)-2-methoxyprop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-7(2)4-6(5-8)9-3/h4-5H,1-3H3/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHGOEZWYCFGCY-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C=O)/OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30618596
Record name (2E)-3-(Dimethylamino)-2-methoxyprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(dimethylamino)-2-methoxyacrylaldehyde

CAS RN

13616-34-7
Record name (2E)-3-(Dimethylamino)-2-methoxyprop-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30618596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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